molecular formula C15H14N2O B187679 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 293737-69-6

3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B187679
CAS No.: 293737-69-6
M. Wt: 238.28 g/mol
InChI Key: WZPIBINNNLSKNQ-UHFFFAOYSA-N
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Description

3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline is a heterocyclic aromatic compound featuring a benzoxazole core substituted with methyl groups at the 5- and 7-positions and an aniline moiety at the 3-position. Benzoxazole derivatives are valued for their electronic conjugation, rigidity, and bioactivity, making them relevant in medicinal chemistry and materials science. The dimethyl groups enhance electron density in the benzoxazole ring, while the aniline group provides a reactive site for further functionalization, such as azo coupling or Schiff base formation .

Properties

IUPAC Name

3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-6-10(2)14-13(7-9)17-15(18-14)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIBINNNLSKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352200
Record name 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

293737-69-6
Record name 3-(5,7-Dimethyl-2-benzoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted o-Aminophenol Derivatives

The most direct route to benzoxazole derivatives involves cyclization of o-aminophenol precursors. For 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, this method requires 5,7-dimethyl-2-aminophenol as a starting material. Reaction with trichloroacetyl chloride or cyanogen bromide facilitates cyclization via nucleophilic acyl substitution. For example, treatment of 5,7-dimethyl-2-aminophenol with trichloroacetyl chloride in the presence of triethylamine generates the benzoxazole ring through O-acylation, followed by intramolecular cyclization .

Mechanistic Insights :

  • O-Trichloroacetylation of the hydroxyl group forms an intermediate trichloroacetate ester.

  • A thermally induced NC ortho-shift relocates the trichloroacetoxy group to the adjacent carbon.

  • Cyclization eliminates HCl, yielding the benzoxazole core .

This method is advantageous due to its mild conditions (ambient temperature) and compatibility with sensitive functional groups, such as esters and alkenes . However, the synthesis of 5,7-dimethyl-2-aminophenol itself requires multi-step methylation of o-aminophenol, which may involve Friedel-Crafts alkylation or directed ortho metalation strategies.

Thiocyanation and Cyclization Sequence

A two-step protocol reported for analogous benzoxazoles involves thiocyanation of aniline derivatives followed by cyclization with ortho-substituted phenols . Adapted for this compound, the process proceeds as follows:

  • Thiocyanation of 3-Amino-5,7-dimethylbenzaldehyde :

    • 3-Amino-5,7-dimethylbenzaldehyde reacts with ammonium thiocyanate and bromine in glacial acetic acid at 10–20°C to form 4-thiocyano-3-amino-5,7-dimethylbenzaldehyde .

    • Key Conditions : Low temperature (<20°C) prevents premature cyclization.

  • Cyclization with o-Substituted Phenol :

    • The thiocyano intermediate undergoes nucleophilic attack by o-aminophenol derivatives, forming the benzoxazole ring.

    • Yield Optimization : Ethanol recrystallization improves purity, with reported yields exceeding 70% for similar compounds .

This method’s scalability is limited by the need for precise temperature control and the handling of bromine, a hazardous reagent.

Nitroarene Reduction and Functionalization

Nitroarenes serve as stable precursors for aniline-containing benzoxazoles. A three-step sequence converts nitro-substituted benzoxazoles to the target compound:

  • Synthesis of 5,7-Dimethyl-2-nitrobenzoxazole :

    • Nitration of 5,7-dimethylbenzoxazole using nitric acid/sulfuric acid introduces the nitro group at the 2-position.

  • Reduction of Nitro to Amine :

    • Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an aniline moiety.

    • Challenges : Over-reduction or ring hydrogenation must be avoided by optimizing pressure and catalyst loading .

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with purity confirmed via HPLC .

This route benefits from the commercial availability of nitrobenzoxazole derivatives but requires careful control during reduction to prevent side reactions.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, palladium-mediated coupling reactions link preformed benzoxazole cores to aniline derivatives. For example:

  • Buchwald-Hartwig Amination :

    • 2-Chloro-5,7-dimethylbenzoxazole reacts with aniline in the presence of Pd(OAc)₂/Xantphos and Cs₂CO₃, yielding the target compound .

    • Conditions : Toluene reflux (110°C), 12–24 hours.

    • Yield : 60–75%, depending on substituent steric effects .

While effective, this method is cost-prohibitive for large-scale synthesis due to precious metal catalysts.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Cyclization5,7-Dimethyl-2-aminophenolTrichloroacetyl chloride65–80Mild conditions, scalableRequires specialized phenol synthesis
Thiocyanation3-Amino-5,7-dimethylbenzaldehydeNH₄SCN, Br₂70–75High purityHazardous bromine handling
Nitroarene Reduction5,7-Dimethyl-2-nitrobenzoxazoleH₂/Pd-C50–65Stable intermediatesRisk of over-reduction
Palladium Coupling2-Chloro-5,7-dimethylbenzoxazolePd(OAc)₂, Cs₂CO₃60–75Modular for derivativesHigh catalyst cost

Chemical Reactions Analysis

3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline has been investigated for its potential as a pharmacophore in drug discovery. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Studies have shown that derivatives of this compound exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Case Study: Anticancer Activity

Research conducted on the anticancer properties of benzoxazole derivatives revealed that this compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, in vitro assays indicated that this compound could induce apoptosis in colorectal adenocarcinoma cells (Caco-2) more effectively than standard chemotherapeutics like cisplatin and etoposide . The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent cell death.

Biological Research

Enzyme Inhibition Studies
In biological assays, this compound has been utilized to study its effects on various enzymes and receptors. It has shown promise in inhibiting specific enzymes involved in disease processes, particularly those associated with oxidative stress and inflammation. This makes it a valuable compound for further investigation in disease-modifying therapies.

Industrial Applications

Synthesis of Complex Organic Molecules
The compound serves as an important intermediate in the synthesis of various benzoxazole derivatives. These derivatives are utilized in organic synthesis and materials science for developing novel materials with specific properties . Additionally, the compound is valuable in producing dyes and pigments due to its unique chemical structure.

Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryAntimicrobial, anticancer, anti-inflammatory activities
Biological ResearchEnzyme inhibition studies; effects on oxidative stress
Industrial ApplicationsSynthesis of complex organic molecules; production of dyes and pigments

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline

Key Differences :

  • Substitution Pattern : The 4-isomer (CAS 293738-18-8) differs in the aniline attachment position, altering electronic distribution. The 3-substituted isomer (target compound) may exhibit distinct steric and electronic interactions in supramolecular assemblies or biological targets.
  • The 3-substituted derivative may involve more complex regioselective synthesis compared to the 4-isomer .

Chlorinated Analogs: 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Key Differences :

  • Substituent Effects: The chlorine atom at the 2-position on the aniline ring (CAS 380582-37-6) introduces electron-withdrawing effects, reducing the basicity of the NH₂ group compared to the unsubstituted target compound.
  • Physicochemical Properties :
    • Molecular Weight : Chloro-substituted analog (272.73 g/mol) vs. target compound (estimated ~257.3 g/mol).
    • Lipophilicity : Higher XLogP3 (4.1) for the chloro derivative suggests increased hydrophobicity, influencing membrane permeability in biological systems .

Dichloro-Benzoxazole Derivatives

Example : [1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives .

  • Bioactivity : Dichloro derivatives (e.g., compounds 2b, 2e) exhibit marked antimicrobial and antioxidant activities, suggesting that halogenation amplifies bioactivity, possibly due to improved target binding or oxidative stability .

Substituent Effects on Properties

Electronic and Steric Influences

  • Dimethyl Groups: Electron-donating methyl groups increase benzoxazole ring electron density, enhancing fluorescence properties and conjugation. This contrasts with chloro or cyano substituents, which reduce electron density and may redshift absorption spectra.
  • Aniline Position : The 3-substituted aniline in the target compound creates a meta-directing effect, influencing subsequent reactions like diazotization or azo coupling, compared to para-substituted isomers .

Physicochemical Properties

Property Target Compound 4-Isomer Chloro Analog
Molecular Weight (g/mol) ~257.3 ~257.3 272.73
XLogP3 ~3.5 (estimated) ~3.5 4.1
Hydrogen Bond Donors 1 1 1
Topological PSA (Ų) ~52 ~52 ~52

Biological Activity

3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline is a benzoxazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzoxazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, this compound has shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis while demonstrating lesser activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for several derivatives have been documented, emphasizing the importance of structural modifications in enhancing efficacy.

CompoundTarget BacteriaMIC (µg/mL)
This compoundBacillus subtilis32
This compoundEscherichia coli128

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. Studies have shown that various benzoxazole derivatives can inhibit fungal growth effectively . The structure-activity relationship (SAR) analysis reveals that the presence of specific substituents significantly influences antifungal potency.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Various studies have evaluated its cytotoxic effects on multiple cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), with results indicating significant cytotoxicity. The IC50 values for these tests suggest that the compound may be more effective than established anticancer agents like Sorafenib.

Cell LineIC50 (µM)Reference
MCF-76.05
MDA-MB-2315.63

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets including enzymes and receptors. These interactions can modulate various signaling pathways leading to apoptosis in cancer cells and inhibition of microbial growth .

Study on Anticancer Activity

A study published in 2021 focused on the synthesis and biological evaluation of benzoxazole derivatives including this compound. The study reported that this compound exhibited notable cytotoxicity against breast cancer cell lines through mechanisms involving PARP inhibition and induction of apoptosis .

Structure–Activity Relationship Analysis

The SAR analysis conducted on a series of benzoxazole derivatives highlighted the significance of substituent positions on the benzene ring in enhancing biological activity. Compounds with electron-donating groups showed improved antibacterial and anticancer activities compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline precursors with carboxylic acids or esters under reflux. For example, methyl 3-amino-4-hydroxybenzoate can be reacted with aryl acids in excess under reflux (12–15 hours) to form benzoxazole derivatives . To optimize yield, consider varying catalysts (e.g., polyphosphoric acid or Lewis acids) and reaction time. Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the benzoxazole ring and aniline substituents. For example, the aniline NH2_2 group typically appears as a singlet at δ 5.8–6.2 ppm in 1^1H NMR. IR spectroscopy can validate the C=N stretch (~1620 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular weight accuracy. Cross-reference with computational IR/NMR predictions from density functional theory (DFT) for validation .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?

  • Methodological Answer : Use mixed solvents like ethanol/water (7:3) or 1,4-dioxane/hexane (4:1) for slow evaporation. For benzoxazole derivatives, polar aprotic solvents (e.g., dimethylformamide) are effective for dissolving the compound, while gradual cooling to 4°C promotes crystal growth. Ensure minimal impurities by pre-filtering the solution through a 0.22 µm membrane .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

  • Methodological Answer : Employ the Colle-Salvetti correlation-energy functional within DFT frameworks (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), charge distribution, and excitation energies. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Use software like Gaussian or ORCA, referencing methodologies from Lee-Yang-Parr (LYP) correlation functionals .

Q. What crystallographic strategies resolve ambiguities in molecular packing for benzoxazole-aniline derivatives?

  • Methodological Answer : Use SHELXL for structure refinement, particularly for handling twinned crystals or weak diffraction data. For ambiguous electron density, employ the SQUEEZE algorithm in PLATON to model disordered solvent molecules. Visualize packing motifs with ORTEP-3 to analyze π-π stacking or hydrogen-bonding networks. Validate against simulated powder X-ray diffraction (PXRD) patterns .

Q. How should researchers address contradictions in experimental data when determining photophysical properties?

  • Methodological Answer : Cross-validate fluorescence quantum yields using integrating sphere methods and UV-Vis absorption edge comparisons. If discrepancies arise between experimental and DFT-predicted spectra, re-examine solvent effects (e.g., polarity) using the conductor-like screening model (COSMO). Replicate measurements under inert atmospheres to rule out oxidation artifacts .

Q. What mechanistic insights can be gained from studying reaction pathways under varying conditions?

  • Methodological Answer : Conduct kinetic studies using in situ FTIR or 1^1H NMR to track intermediates. For example, monitor the formation of Schiff base intermediates during benzoxazole cyclization. Compare pathways under acidic (HCl/EtOH) vs. catalytic (FeCl3_3) conditions. Use high-level ab initio methods (e.g., CCSD(T)) to model transition states and activation energies .

Q. How can X-ray crystallography and computational modeling jointly elucidate the compound’s three-dimensional conformation?

  • Methodological Answer : Refine X-ray data with SHELXL to obtain precise bond lengths/angles. Compare with gas-phase DFT-optimized geometries to assess crystal field effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For chiral centers, validate absolute configuration using resonant scattering (Flack parameter) .

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